molecular formula C5H3ClN2O3 B1583120 6-Chloro-3-hydroxypyridazine-4-carboxylic acid CAS No. 50681-26-0

6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Cat. No.: B1583120
CAS No.: 50681-26-0
M. Wt: 174.54 g/mol
InChI Key: LIXNWFSTAHULTE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O3. It is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 4-position.

Scientific Research Applications

6-Chloro-3-hydroxypyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is not specified in the search results. This could be due to the compound’s potential use as an intermediate in organic synthesis , rather than having a specific biological activity.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxylic acid typically involves the chlorination of 3-hydroxypyridazine-4-carboxylic acid. One common method includes dissolving 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in a mixture of tetrahydrofuran and dimethylformamide, followed by the addition of oxalyl chloride. The reaction mixture is stirred at room temperature, and the solvent is removed under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: 6-Chloro-3-oxopyridazine-4-carboxylic acid.

    Reduction: 6-Chloro-3-hydroxypyridazine-4-methanol.

    Substitution: 6-Amino-3-hydroxypyridazine-4-carboxylic acid (when reacted with an amine).

Comparison with Similar Compounds

  • 6-Chloropyridazine-4-carboxylic acid
  • 3,6-Dichloropyridazine-4-carboxylic acid
  • 6-Hydroxypyridazine-3-carboxylic acid

Comparison: 6-Chloro-3-hydroxypyridazine-4-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the pyridazine ring.

Properties

IUPAC Name

3-chloro-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNWFSTAHULTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198722
Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50681-26-0
Record name 6-Chloro-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50681-26-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50681-26-0
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Record name 6-Chloro-3-hydroxy-4-pyridazinecarboxylic acid
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Record name 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

27 g of 3,6-dichloro-pyridazine-4-carboxylic acid were stirred at 50° C. for 6 h in a. 1:1 mixture of concentrated sulphuric acid and water. The pure product crystallized after cooling off the reaction mixture and was filtered.
Quantity
27 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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